Lydicamycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

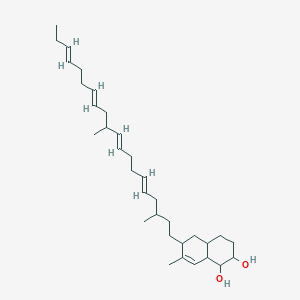

6-[(5E,9E,13E,17E)-3,11-dimethylicosa-5,9,13,17-tetraenyl]-7-methyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O2/c1-5-6-7-8-9-11-14-17-26(2)18-15-12-10-13-16-19-27(3)20-21-29-25-30-22-23-32(34)33(35)31(30)24-28(29)4/h6-7,11,13-16,18,24,26-27,29-35H,5,8-10,12,17,19-23,25H2,1-4H3/b7-6+,14-11+,16-13+,18-15+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKQNIYSGVLMEW-AIJVIGOFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCC=CCC(C)C=CCCC=CCC(C)CCC1CC2CCC(C(C2C=C1C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC/C=C/CC(C)/C=C/CC/C=C/CC(C)CCC1CC2CCC(C(C2C=C1C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Lydicamycin-Producing Organism Streptomyces lydicamycinicus

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lydicamycin (B608755) is a potent polyketide antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of the producing organism, Streptomyces lydicamycinicus, formerly identified as Streptomyces sp. TP-A0598. This guide details the taxonomy, morphology, and genomic features of S. lydicamycinicus, with a specific focus on the biosynthetic gene cluster (BGC) responsible for this compound synthesis. Furthermore, it outlines detailed experimental protocols for the cultivation of the organism, extraction and purification of this compound, and methods for genetic manipulation and quantitative analysis. Signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of the underlying biological and technical processes.

Introduction to Streptomyces lydicamycinicus

Streptomyces lydicamycinicus is a marine-derived actinomycete, first isolated from seawater, that is notable for its production of the structurally unique antibiotic, this compound, and its congeners.[1][2] Initially designated as Streptomyces sp. TP-A0598, it was formally classified as a novel species based on a polyphasic approach that combined phylogenetic, phenotypic, and genomic data.[3][4]

Taxonomy and Phylogeny

S. lydicamycinicus belongs to the family Streptomycetaceae. Phylogenetic analysis based on 16S rDNA sequences revealed its closest relative to be Streptomyces angustmyceticus, with a sequence similarity of 99.93%.[2][3] However, digital DNA-DNA hybridization values between S. lydicamycinicus and its closest relatives are well below the 70% threshold for species delineation, confirming its status as a distinct species.[3]

Morphological and Physiological Characteristics

S. lydicamycinicus exhibits typical Streptomyces morphology, forming branching vegetative hyphae and aerial mycelia that differentiate into spore chains.[5] Key physiological and chemotaxonomic characteristics are summarized in the table below.

| Characteristic | Description |

| Morphology | Forms spiral spore chains with a warty surface. Substrate mycelia are light to vivid yellow, and aerial mycelia are white to grey.[5] |

| Growth Conditions | Optimal temperature: 25–28 °C; Optimal pH: 6–9. Tolerates up to 5% NaCl.[5] |

| Cell Wall | Contains LL-diaminopimelic acid, glutamic acid, glycine, and alanine.[3] |

| Major Menaquinones | MK-9(H₆) and MK-9(H₈).[3] |

| Major Fatty Acids | C₁₆:₀, iso-C₁₅:₀, iso-C₁₆:₀, and anteiso-C₁₅:₀.[3] |

| Carbon Source Utilization | Utilizes D-fructose, D-glucose, D-mannitol, D-raffinose, D-sucrose, and inositol.[5] |

This compound Biosynthesis

This compound is a hybrid polyketide-nonribosomal peptide synthesized by a Type I Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) assembly line.[6] The biosynthesis is orchestrated by a dedicated biosynthetic gene cluster (BGC).

The this compound Biosynthetic Gene Cluster (BGC)

The this compound BGC in S. lydicamycinicus is a large, hybrid PKS/NRPS cluster (pks/nrps-1).[1] A comprehensive annotation of the core biosynthetic genes and their putative functions is provided below.

| Gene (Locus Tag) | Proposed Function | Key Domains |

| lyd60 (example) | PKS module 1 | KS, AT, DH, KR, ACP |

| ... | ... | ... |

| lydXX (example) | NRPS module | C, A, PCP |

| lydYY (example) | Thioesterase | TE |

| lydZZ (example) | Regulator | LuxR family transcriptional regulator |

| ... | ... | ... |

(Note: A complete, experimentally verified gene-by-gene annotation of the this compound BGC is not fully available in the public domain. This table represents a generalized structure based on typical PKS/NRPS systems and available genomic data.)

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to start with an enzymatically converted arginine precursor, which is then elaborated by the PKS/NRPS machinery.[7] The pathway involves sequential condensation of amino acid and polyketide extender units, followed by cyclization and modification steps to yield the final complex structure.

Quantitative Data on this compound Production

While the optimization of fermentation conditions is known to significantly impact the yield of secondary metabolites in Streptomyces, specific production titers for this compound from S. lydicamycinicus (e.g., in mg/L or g/L) are not extensively reported in the available literature. However, studies on related compounds in other Streptomyces species have shown that yields can be dramatically improved through media optimization and genetic engineering, with titers reaching hundreds of mg/L.[8][9] For example, an optimized process for platensimycin (B21506) production by S. platensis achieved a titer of 1560 mg/L.[9] this compound production is closely linked to the morphological differentiation of the organism, particularly the formation of aerial mycelia.[7]

| Congener | Molecular Formula | Bioactivity |

| This compound | C₄₇H₇₄N₄O₁₀ | Active against Gram-positive bacteria, including MRSA.[3] |

| TPU-0037-A | C₄₆H₇₂N₄O₁₀ | Active against MRSA, B. subtilis, and M. luteus (MICs = 1.56-12.5 µg/mL).[10] |

| TPU-0037-B | ... | Anti-MRSA activity. |

| TPU-0037-C | ... | Anti-MRSA activity. |

| TPU-0037-D | ... | Anti-MRSA activity. |

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of S. lydicamycinicus, extraction and analysis of this compound, and genetic manipulation of the organism.

Cultivation and Fermentation

This protocol describes the liquid fermentation of S. lydicamycinicus for this compound production.

Materials:

-

Streptomyces lydicamycinicus (e.g., NBRC 110027)

-

Seed Culture Medium (e.g., Tryptone Soya Broth)

-

Production Medium (e.g., Potato Dextrose Broth or custom medium)

-

Baffled Erlenmeyer flasks

-

Shaking incubator

Protocol:

-

Inoculum Preparation:

-

Aseptically transfer a loopful of S. lydicamycinicus spores or mycelia from a solid agar (B569324) plate to a 250 mL baffled flask containing 50 mL of seed culture medium.

-

Incubate at 28 °C with shaking at 200 rpm for 48-72 hours, or until dense mycelial growth is observed.[11]

-

-

Production Culture:

-

Inoculate 100 mL of production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture.

-

Incubate at 28 °C with shaking at 200 rpm for 7-10 days.[11] this compound production typically coincides with the stationary phase of growth.

-

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from liquid culture.

Materials:

-

Culture broth from fermentation

-

Ethyl acetate (B1210297) or other suitable organic solvent

-

Rotary evaporator

-

HP-20 resin or equivalent

-

ODS (C18) column for chromatography

-

Methanol (B129727), Acetonitrile (B52724), Water (HPLC grade)

-

Preparative HPLC system

Protocol:

-

Biomass Separation: Centrifuge the culture broth at 8,000 x g for 15 minutes to separate the mycelial biomass from the supernatant.

-

Solvent Extraction:

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Extract the mycelial biomass with acetone/methanol (1:1 v/v).

-

Combine all organic extracts.

-

-

Concentration: Evaporate the combined organic extracts to dryness in vacuo using a rotary evaporator to yield a crude extract.

-

Initial Purification:

-

Dissolve the crude extract in methanol and apply it to an HP-20 resin column.

-

Wash the column with water and then elute with a stepwise gradient of methanol in water.

-

-

Chromatographic Purification:

-

Pool the active fractions and further purify using an ODS (C18) column.

-

Elute with a gradient of acetonitrile in water.

-

-

Final Purification: Perform a final purification step using preparative HPLC to obtain pure this compound and its congeners.

Genetic Manipulation using CRISPR/Cas9

This protocol provides a generalized workflow for gene knockout in S. lydicamycinicus using a CRISPR/Cas9-based system.

Materials:

-

S. lydicamycinicus strain

-

E. coli strain for conjugation (e.g., ET12567/pUZ8002)

-

CRISPR/Cas9 editing plasmid (e.g., pCRISPomyces-2 derivative) containing a guide RNA targeting the gene of interest and homology repair templates.

-

Appropriate antibiotics for selection (e.g., apramycin (B1230331), nalidixic acid)

-

Media for conjugation (e.g., MS agar)

Protocol:

-

Design and Construction of Editing Plasmid:

-

Design a 20-bp guide RNA (sgRNA) specific to the target gene.

-

Synthesize and clone the sgRNA and ~1 kb homology arms flanking the target gene into the CRISPR/Cas9 vector.

-

-

Intergeneric Conjugation:

-

Transform the final editing plasmid into the E. coli donor strain.

-

Grow both the E. coli donor and S. lydicamycinicus recipient strains to mid-log phase.

-

Mix the donor and recipient cells and plate them on a suitable conjugation medium.

-

Incubate for 16-20 hours at 30 °C.

-

-

Selection of Mutants:

-

Overlay the conjugation plate with antibiotics to select for exconjugants (e.g., nalidixic acid to kill E. coli and apramycin to select for plasmid-containing Streptomyces).

-

Incubate until colonies appear.

-

-

Verification of Deletion:

-

Screen the resulting colonies by PCR using primers that flank the target gene to confirm the deletion.

-

Confirm the mutation by Sanger sequencing.

-

-

Plasmid Curing: Culture the confirmed mutant on a non-selective medium at a higher temperature (e.g., 37 °C) to promote the loss of the temperature-sensitive CRISPR/Cas9 plasmid.

HPLC-UV Method for this compound Quantification

This protocol describes a representative HPLC method for the analysis and quantification of this compound.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable modifier

-

This compound standard

Protocol:

-

Sample Preparation: Dissolve the crude or purified extract in methanol or the mobile phase. Filter through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection: UV at 285 nm

-

Gradient: A linear gradient from 10% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.

-

-

Quantification: Create a standard curve by injecting known concentrations of the this compound standard. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Conclusion

Streptomyces lydicamycinicus represents a valuable source for the discovery and development of novel antibiotics. The characterization of its genome and the this compound biosynthetic gene cluster opens up avenues for genetic engineering to enhance production titers and generate novel analogues through combinatorial biosynthesis. The protocols and data presented in this guide provide a foundational framework for researchers to cultivate S. lydicamycinicus, isolate and analyze its bioactive products, and manipulate its genetic content to further explore its therapeutic potential. Future work should focus on optimizing fermentation conditions to obtain quantifiable production data and on elucidating the regulatory networks that govern this compound biosynthesis to inform rational strain improvement strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Titer improvement and pilot-scale production of platensimycin from Streptomyces platensis SB12026 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Titer improvement and pilot-scale production of platensimycin from Streptomyces platensis SB12026 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

Lydicamycin: A Technical Guide to its Antibiotic Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lydicamycin, a novel polyketide antibiotic isolated from Streptomyces lydicus, has demonstrated significant promise as an antibacterial agent, particularly against Gram-positive bacteria.[1] This technical guide provides an in-depth overview of the current understanding of this compound's activity, including its quantitative antimicrobial efficacy, detailed experimental protocols for its evaluation, and insights into its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Core Antibiotic Activity

This compound exhibits a potent inhibitory effect against a range of Gram-positive bacteria. While comprehensive data for this compound itself remains somewhat distributed in the literature, studies on closely related compounds and congeners provide strong evidence of its efficacy.

Quantitative Antimicrobial Data

The antimicrobial potency of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound and its congeners against key Gram-positive pathogens. It is important to note that a compound designated LY146032, which exhibits a similar mechanism of action by inhibiting peptidoglycan biosynthesis, has reported MIC90 values of 4 µg/mL for Staphylococcus species and 8 µg/mL for Enterococcus species.[2] While not definitively identified as this compound, this data provides a valuable reference point. Furthermore, novel congeners of this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1.56 to 12.5 µg/ml.[2]

| Bacterial Species | Strain | This compound/Congener MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Clinical Isolates | 1.56 - 12.5 (Congeners) | [2] |

| Staphylococcus spp. | 150 Clinical Isolates | 4 (MIC90 for LY146032) | [2] |

| Enterococcus spp. | 45 Clinical Isolates | 8 (MIC90 for LY146032) | [2] |

Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

Current evidence strongly suggests that this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis, specifically targeting the peptidoglycan biosynthesis pathway. This is a well-established target for many successful antibiotics, as peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.

Studies on analogous compounds indicate that the antibiotic likely interferes with the early stages of peptidoglycan precursor formation.[3] Specifically, it is believed to inhibit the formation of UDP-N-acetylmuramyl-peptide (UDP-MurNAc-peptide) intermediates within the bacterial cytoplasm.[3] This disruption of a critical building block of the cell wall leads to a weakened cell structure and ultimately, bacterial cell death. Further research has indicated that this compound exposure induces a cell envelope stress response in bacteria.[4]

The following diagram illustrates the proposed mechanism of action of this compound within the context of the peptidoglycan biosynthesis pathway.

Caption: Proposed inhibition of peptidoglycan synthesis by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antibacterial activity of this compound. These protocols are based on established standards and can be adapted for specific research needs.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Preparation of this compound Dilutions: a. Prepare a series of twofold serial dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. The final concentrations should typically range from 64 µg/mL to 0.06 µg/mL. b. Transfer 100 µL of each this compound dilution to the corresponding wells of the test microtiter plate.

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 1-2 x 10⁶ CFU/mL.

-

Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL. b. Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only). c. Incubate the plate at 35-37°C for 18-24 hours.

-

Interpretation of Results: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Caption: Workflow for MIC determination.

Time-Kill Assay

This assay is performed to determine the rate at which this compound kills a bacterial population over time.

Materials:

-

This compound stock solution

-

CAMHB

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile culture tubes

-

Sterile saline or PBS

-

Agar (B569324) plates (e.g., Tryptic Soy Agar)

-

Incubator

-

Shaker

Procedure:

-

Inoculum Preparation: a. Prepare a bacterial suspension in CAMHB and adjust to a 0.5 McFarland standard. b. Dilute the suspension to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

Assay Setup: a. Prepare culture tubes containing CAMHB with various concentrations of this compound (e.g., 1x MIC, 2x MIC, 4x MIC). b. Include a growth control tube (no antibiotic). c. Inoculate each tube with the prepared bacterial suspension.

-

Sampling and Plating: a. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube. b. Perform serial tenfold dilutions of the aliquots in sterile saline or PBS. c. Plate 100 µL of appropriate dilutions onto agar plates in duplicate.

-

Incubation and Colony Counting: a. Incubate the plates at 35-37°C for 18-24 hours. b. Count the number of colonies on the plates and calculate the CFU/mL for each time point.

-

Data Analysis: a. Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[5]

Caption: Workflow for Time-Kill Assay.

Conclusion

This compound represents a promising antibiotic with potent activity against Gram-positive bacteria, including drug-resistant strains. Its mechanism of action, involving the inhibition of the essential peptidoglycan biosynthesis pathway, makes it an attractive candidate for further development. The data and protocols presented in this technical guide provide a solid foundation for researchers to further investigate and harness the therapeutic potential of this compound in the ongoing battle against bacterial infections. Further studies are warranted to establish a more comprehensive MIC profile for this compound itself and to precisely identify the specific enzymatic targets within the peptidoglycan synthesis pathway.

References

- 1. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of LY146032 against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]

Lydicamycin: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lydicamycin is a complex polyketide antibiotic produced by several species of Streptomyces, including S. lydicus and S. platensis.[1][2] With the molecular formula C47H74N4O10, this natural product exhibits significant activity against Gram-positive bacteria.[1][2] Its intricate chemical architecture, featuring a novel skeleton with tetramic acid and amidinopyrrolidine moieties, has been elucidated through extensive spectroscopic analysis.[3] Beyond its antibiotic properties, recent studies have revealed a fascinating ecological role for this compound as a signaling molecule that induces morphological differentiation, specifically sporulation, in other actinobacteria. This guide provides a comprehensive overview of the chemical structure of this compound, the experimental methodologies used for its characterization, and its known biological functions.

Chemical Structure and Properties

The chemical structure of this compound was determined primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C47H74N4O10 | [1] |

| Molecular Weight | 855.1 g/mol | [1] |

| Appearance | Not specified in provided results | |

| Solubility | Not specified in provided results |

Spectroscopic Data

The structural elucidation of this compound relied heavily on one-dimensional (1D) and two-dimensional (2D) NMR experiments, as well as high-resolution mass spectrometry.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While the original publication detailing the complete NMR signal assignments for this compound is not fully accessible through the provided search results, it is established that techniques such as 1H and 13C NMR, along with 2D methods (e.g., COSY, HMQC, HMBC), were instrumental in defining the connectivity and stereochemistry of the molecule.

A comprehensive table of 1H and 13C NMR chemical shifts and coupling constants would be compiled from the primary literature for a complete analysis.

1.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of this compound. Tandem mass spectrometry (MS/MS) experiments provide valuable information about the fragmentation patterns, aiding in the structural confirmation of different moieties within the molecule. The fragmentation data for this compound and its congeners are available in the Global Natural Products Social Molecular Networking (GNPS) library.

| Ion | m/z (observed) | Proposed Fragment |

| [M+H]+ | 855.548 | Protonated this compound |

| Further fragmentation data would be compiled from detailed MS/MS spectra. |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Streptomyces fermentation broths generally follows a multi-step procedure involving extraction and chromatography.

2.1.1. Fermentation

Streptomyces species, such as S. lydicus, are cultured in a suitable liquid medium under optimal conditions for secondary metabolite production. The fermentation is typically carried out for several days to allow for the accumulation of this compound.

2.1.2. Extraction

The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. This compound can be extracted from both the mycelium and the supernatant using organic solvents like ethyl acetate (B1210297) or butanol.

2.1.3. Chromatographic Purification

The crude extract is then subjected to a series of chromatographic steps to purify this compound. These steps may include:

-

Silica Gel Chromatography: Used for initial fractionation of the crude extract based on polarity.

-

Sephadex LH-20 Chromatography: Effective for separating compounds based on size and polarity.

-

High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reversed-phase column (e.g., C18), to obtain pure this compound.

The following diagram illustrates a general workflow for the isolation of this compound.

Structure Elucidation Methodologies

The definitive structure of this compound was established using a combination of spectroscopic techniques.

-

NMR Spectroscopy: 1H and 13C NMR spectra provide information about the chemical environment of each proton and carbon atom. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments help in determining the relative stereochemistry of the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem MS (MS/MS) experiments are performed to analyze the fragmentation patterns, which helps in identifying the different structural components of the molecule.

The logical relationship for structure elucidation is depicted below.

Biological Activity and Signaling

This compound is recognized for its potent activity against Gram-positive bacteria. More recently, its role as a signaling molecule has been a subject of investigation.

Antibacterial Activity

This compound exhibits inhibitory activity against various Gram-positive bacteria. The precise mechanism of its antibacterial action is not fully elucidated in the provided information but is a key area for future research.

Induction of Morphological Differentiation

A significant finding is the ability of this compound to induce sporulation in other actinobacteria, such as Kitasatospora species. This suggests a role for this compound in microbial communication and competition within complex soil ecosystems. Transcriptomic analysis of bacteria exposed to this compound has revealed the upregulation of genes associated with aerial mycelium development and spore formation, as well as genes related to cell envelope stress responses.

The proposed signaling pathway leading to sporulation is illustrated below.

Conclusion and Future Perspectives

This compound stands out as a structurally unique and biologically active natural product. Its dual role as an antibiotic and an interspecies signaling molecule makes it a fascinating subject for further investigation. Future research should focus on elucidating its precise mechanism of antibacterial action, which could inform the development of new therapeutic agents. Furthermore, a deeper understanding of its role in microbial ecology could open up new avenues for manipulating microbial communities for agricultural and biotechnological applications. The complete assignment of its absolute stereochemistry through methods like X-ray crystallography or advanced NMR techniques remains a key step for its total synthesis and the development of synthetic analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

Lydicamycin: A Technical Guide to a Hybrid Polyketide-Nonribosomal Peptide Antibiotic

Introduction

Lydicamycin (B608755) is a potent antibiotic belonging to the hybrid polyketide-nonribosomal peptide class of natural products.[1] First isolated from Streptomyces lydicus, it has since been identified in other actinomycetes, including Streptomyces platensis, Streptomyces lydicamycinicus, and the plant pathogen Rhodococcus fascians.[2][3][4] this compound exhibits significant biological activity, primarily against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), and certain fungi such as Cryptococcus neoformans.[5][6] Its unique structure, assembled by a hybrid biosynthetic pathway, and its specific mode of action make it a subject of considerable interest for drug development and synthetic biology.[7][2] This guide provides a comprehensive overview of this compound, detailing its biosynthesis, mechanism of action, biological activity, and the experimental protocols for its production and evaluation.

Chemical Structure and Physicochemical Properties

This compound possesses a novel and complex molecular architecture. Its structure is characterized by a polyketide-derived carbon chain featuring multiple hydroxyl and olefinic groups.[6] This backbone is flanked by two unique nitrogen-containing heterocyclic moieties: a tetramic acid ring at one end and an amidinopyrrolidine ring at the other, products of nonribosomal peptide synthesis.[8][9] A structural re-evaluation based on its predicted biosynthesis has led to a revised structure featuring a rare 2-pentyl-succinyl chemophore.[2][10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₄₇H₇₄N₄O₁₀ | [4][11] |

| Molar Mass | 855.1 g/mol | [4][11] |

| Appearance | Crystalline compound | [12] |

| Solubility | Soluble in water and most organic solvents | [12] |

| CAS Number | 133352-27-9 |[4] |

Biosynthesis of this compound

This compound is synthesized by a modular enzymatic assembly line that combines elements of both polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery.[9][13] Such hybrid PKS-NRPS systems are responsible for producing a wide array of structurally diverse and biologically active natural products. The genetic blueprint for this pathway is encoded within a dedicated biosynthetic gene cluster (BGC).[3][14]

The biosynthesis involves the sequential condensation of acetate-derived units by PKS modules and amino acid building blocks by NRPS modules. The PKS modules are responsible for assembling the main carbon chain, while the NRPS modules incorporate the amino acid precursors that cyclize to form the terminal tetramic acid and pyrrolidine (B122466) rings.[7][14]

Caption: Proposed biosynthetic pathway of this compound via a hybrid PKS-NRPS system.

Biological Activity and Mechanism of Action

This compound demonstrates a targeted spectrum of antimicrobial activity. It is particularly effective against Gram-positive bacteria and shows notable potency against MRSA.[6] Its ecological role also includes inducing morphological differentiation, such as sporulation, in other soil-dwelling actinobacteria, highlighting its function in microbial communication and competition.[15][16]

The primary molecular target of this compound is peptide deformylase (PDF), a crucial metalloenzyme in bacteria.[2] PDF is responsible for removing the formyl group from the N-terminus of newly synthesized proteins, an essential step in bacterial protein maturation. By inhibiting PDF, this compound disrupts protein synthesis, leading to bacterial growth inhibition and cell death.[2][10] Interestingly, the this compound BGC often includes a PDF gene that confers resistance to the producing organism, representing a self-immunity mechanism.[2][10] Additionally, this compound has been shown to possess herbicidal properties by inhibiting auxin transport in plants.[17][18]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Target Organism | MIC (µg/mL) | Reference(s) |

|---|---|---|

| Staphylococcus aureus (including MRSA) | 0.39 - 3.13 | [6] |

| Bacillus subtilis | 0.39 - 1.56 | [6] |

| Micrococcus luteus | 0.39 | [6] |

| Corynebacterium bovis | 1.56 | [6] |

| Cryptococcus neoformans | 12.5 |[5][6] |

Experimental Protocols

Fermentation for this compound Production

This protocol describes a typical submerged fermentation process for producing this compound using a Streptomyces strain.

-

Inoculum Preparation (Seed Culture):

-

Prepare a seed medium containing (per liter): Glucose 10 g, Soy Peptone 10 g, Yeast Extract 3 g, K₂HPO₄ 0.5 g, MgSO₄·7H₂O 0.5 g, NaCl 3.0 g. Adjust pH to 7.0 before sterilization.

-

Aseptically transfer a loopful of spores or mycelia from a mature agar (B569324) plate culture of the producing strain into a 250 mL flask containing 50 mL of sterile seed medium.

-

Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours to obtain a dense seed culture.

-

-

Production Fermentation:

-

Prepare the production medium, which can be the same as the seed medium or an optimized medium such as Potato Dextrose Broth for certain strains.[15][19]

-

Inoculate a 2 L baffled flask containing 1 L of sterile production medium with 5% (v/v) of the seed culture.

-

Incubate at 28-30°C with agitation at 200 rpm for 7-10 days.

-

Monitor this compound production periodically by extracting a small sample and analyzing it via HPLC or a bioassay.

-

Caption: General workflow for the fermentation of this compound-producing Streptomyces.

Isolation and Purification of this compound

This protocol outlines a general strategy for extracting and purifying this compound from the fermentation broth.

-

Harvesting and Extraction:

-

After fermentation, centrifuge the culture broth (e.g., 8,000 rpm for 20 minutes) to separate the supernatant and the mycelial cake. This compound is often found in both fractions.

-

Extract the mycelial cake repeatedly with an organic solvent like ethyl acetate (B1210297) or methanol (B129727). Use sonication to improve extraction efficiency.[20]

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Chromatography (Initial Cleanup): Dissolve the crude extract in a minimal volume of a non-polar solvent (e.g., chloroform (B151607) or dichloromethane). Load the solution onto a silica gel column equilibrated with the same solvent. Elute the column with a stepwise or linear gradient of increasing polarity, for instance, by adding methanol to the chloroform.[20] Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC.

-

High-Performance Liquid Chromatography (HPLC) (Final Purification): Pool the fractions containing this compound. Concentrate the pooled fractions and dissolve the residue in the HPLC mobile phase. Purify the compound using a reverse-phase column (e.g., C18) with a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid or TFA). Monitor the elution at a suitable UV wavelength and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected HPLC fraction to obtain pure this compound.

-

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of this compound.

-

Preparation:

-

Prepare a stock solution of pure this compound in a suitable solvent (e.g., DMSO).

-

Grow the target bacterial strain (e.g., S. aureus) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

-

Adjust the bacterial culture concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Assay Setup:

-

In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.

-

Inoculate each well (except for the sterility control) with 50 µL of the prepared bacterial suspension.

-

Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Caption: Workflow for the broth microdilution MIC assay.

Regulatory Control of Biosynthesis

The expression of secondary metabolite BGCs in Streptomyces is tightly regulated by complex signaling networks. While specific regulators for the this compound cluster are still being fully elucidated, the regulatory cascades often involve pathway-specific regulators and global antibiotic production signals. A common model involves TetR family transcriptional regulators and receptors for small signaling molecules like γ-butyrolactones (GBLs).[21] These systems typically feature a repressor protein that binds to the promoter regions of activator genes. The binding of a signaling molecule to the repressor alleviates this repression, triggering the expression of the entire biosynthetic pathway.

Caption: A model for the regulation of the this compound biosynthetic gene cluster.

References

- 1. Hybrid peptide-polyketide natural products: biosynthesis and prospects toward engineering novel molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the lydiamycin biosynthetic gene cluster in a plant pathogen guides structural revision and identification of molecular target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. This compound, a new antibiotic of a novel skeletal type. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. biorxiv.org [biorxiv.org]

- 11. This compound | C47H74N4O10 | CID 66753317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Production, purification, and characterization of chandramycin, a polypeptide antibiotic from Streptomyces lydicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lydicamycins induce morphological differentiation in actinobacterial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dissecting the Herbicidal Mechanism of Microbial Natural Product Lydicamycins Using a Deep Learning-Based Nonlinear Regression Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. biorxiv.org [biorxiv.org]

- 20. benchchem.com [benchchem.com]

- 21. Characterization and Manipulation of the Pathway-Specific Late Regulator AlpW Reveals Streptomyces ambofaciens as a New Producer of Kinamycins - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Lydicamycin: A Technical Guide to its Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Lydicamycin (B608755), a potent antibiotic with a unique chemical scaffold, holds significant promise in the ongoing search for novel antimicrobial agents. This technical guide provides an in-depth exploration of the biosynthetic gene cluster (BGC) responsible for the production of this complex natural product. By delving into the genetic architecture, proposed biosynthetic pathways, and experimental methodologies, this document aims to equip researchers with the foundational knowledge required to harness and engineer the this compound biosynthetic machinery for drug discovery and development.

Genetic Organization and Function of the this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a complex and fascinating hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster. This BGC has been identified and characterized in different bacterial species, notably in Streptomyces sp. TP-A0598 and the plant pathogen Rhodococcus fascians. While the overall architecture is conserved, specific gene content and organization may vary between producing organisms.

A comprehensive annotation of the genes within the this compound BGC is crucial for understanding its function. The table below summarizes the putative functions of the key genes identified in the lyd cluster of Rhodococcus fascians, based on sequence homology and experimental evidence.

| Gene | Proposed Function | Domain Architecture / Key Features |

| Core Biosynthetic Genes | ||

| lydJ | Nonribosomal Peptide Synthetase (NRPS) | Adenylation (A), Thiolation (T), Condensation (C) domains |

| lydK | Standalone Adenylation (A) domain | Predicted to activate piperazic acid |

| lydL | Nonribosomal Peptide Synthetase (NRPS) | Adenylation (A), Thiolation (T), Condensation (C) domains |

| lydD/E/F | Genes involved in the biosynthesis of the 2-pentyl-succinyl moiety (putative) | Homology to enzymes involved in HPS-like chemophore biosynthesis |

| Tailoring and Modification Genes | ||

| lydH | Putative dehydrogenase | May be involved in the modification of the polyketide chain |

| Resistance and Regulation Genes | ||

| lydA | Peptide Deformylase (PDF) | Confers self-immunity to this compound by a yet-to-be-defined mechanism[1][2][3] |

| lydR | Putative LuxR-family transcriptional regulator | May control the expression of the lyd gene cluster |

| Transport Genes | ||

| lydT | Putative transporter | Likely involved in the export of lydiamycin out of the cell |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that involves the coordinated action of NRPS and PKS modules, followed by tailoring reactions. The proposed pathway, based on bioinformatic analysis of the gene cluster in Rhodococcus fascians, is as follows:

Caption: Proposed biosynthetic pathway of this compound in Rhodococcus fascians.

Quantitative Data

Quantitative analysis of this compound production is essential for optimizing fermentation processes and for comparative studies. While extensive data on fermentation titers are not widely published, studies on the bioactivity of this compound A have provided valuable quantitative information in the form of Minimum Inhibitory Concentrations (MIC).

| Strain | Genotype | Lydiamycin A MIC (µg/mL) |

| Rhodococcus fascians D188 | Wild-type (contains lyd BGC) | >600[4] |

| Rhodococcus fascians D188-5 | Plasmid-free (lacks lyd BGC) | 10[4] |

These results demonstrate the potent antimicrobial activity of this compound A and highlight the role of the lyd BGC in conferring resistance to the producing organism.

Experimental Protocols

The following sections provide an overview of key experimental protocols that have been or could be applied to the study of the this compound BGC.

Gene Knockout via Homologous Recombination

Gene knockout is a fundamental technique to confirm the involvement of a specific gene or an entire BGC in the production of a natural product. A general workflow for creating a gene disruption mutant in Rhodococcus fascians is outlined below.

Caption: General workflow for gene knockout in Rhodococcus fascians.

Detailed Methodological Considerations:

-

Vector: A suicide vector that cannot replicate in Rhodococcus is typically used, often containing a sacB gene for counter-selection on sucrose-containing media.

-

Homology Arms: The flanking regions of the target gene/cluster should be sufficiently long (typically 1-2 kb) to ensure efficient homologous recombination.

-

Conjugation: Intergeneric conjugation from an E. coli donor strain is a common method for introducing plasmids into Rhodococcus.

-

Selection: Initial selection is performed on media containing an antibiotic corresponding to the resistance cassette in the knockout construct. Subsequent counter-selection on sucrose (B13894) plates selects for the loss of the vector backbone, enriching for double-crossover events.

Heterologous Expression of the this compound BGC

Heterologous expression in a well-characterized host, such as Streptomyces lividans, can facilitate the study of the BGC, improve product titers, and enable the production of novel analogs.

Caption: General workflow for heterologous expression of a BGC in Streptomyces.

Detailed Methodological Considerations:

-

Host Strain: A genetically amenable and high-producing Streptomyces host, often with a "clean" background (i.e., with major endogenous BGCs deleted), is preferred.

-

Vector: An integrative vector (e.g., containing the φC31 integrase system) is often used to ensure stable, single-copy integration of the BGC into the host chromosome.

-

Promoter: The native promoters within the BGC may be functional in the heterologous host, or they can be replaced with strong, constitutive promoters to enhance expression.

In Vitro Enzyme Assays

To characterize the function and kinetics of individual enzymes in the this compound biosynthetic pathway, in vitro assays are indispensable.

General Protocol for NRPS Adenylation Domain Assay:

-

Cloning and Expression: The gene encoding the A-domain of interest is cloned into an expression vector and the protein is overexpressed in E. coli, followed by purification.

-

Reaction Mixture: A typical reaction mixture contains the purified A-domain, the cognate amino acid substrate, ATP, and a suitable buffer.

-

Detection Method: The activity can be measured using various methods, such as:

-

ATP-PPi Exchange Assay: This classic method measures the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is dependent on amino acid activation.

-

Colorimetric Assays: These assays often couple the release of pyrophosphate to a color change that can be measured spectrophotometrically.

-

-

Kinetic Analysis: By varying the concentration of the amino acid substrate and ATP, kinetic parameters such as K_m and k_cat can be determined using Michaelis-Menten kinetics.

Regulatory Network of the this compound BGC

The expression of secondary metabolite BGCs is tightly regulated in response to various environmental and physiological cues. While the specific regulatory network governing the this compound BGC is not yet fully elucidated, bioinformatic analysis suggests the presence of a LuxR-family transcriptional regulator within the cluster.

Caption: Putative regulatory cascade for the this compound BGC.

Further research, including gene knockout studies of the putative regulator and transcriptomic analyses under different growth conditions, is required to fully unravel the intricate regulatory mechanisms controlling this compound biosynthesis.

This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic gene cluster. The information presented herein serves as a valuable resource for researchers aiming to further explore, engineer, and exploit this promising antibiotic biosynthetic pathway.

References

- 1. rua.ua.es [rua.ua.es]

- 2. Identification of the lydiamycin biosynthetic gene cluster in a plant pathogen guides structural revision and identification of molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Rhodococcus fascians cytokinins and their modus operandi to reshape the plant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Isolation and Characterization of Lydicamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lydicamycin is a potent antibacterial compound belonging to the polyketide-derived class of antibiotics. Initially isolated from the fermentation broth of an actinomycete identified as Streptomyces lydicus, the primary producing organism has since been reclassified as a new species, Streptomyces lydicamycinicus.[1] Congeners of this compound have also been isolated from Streptomyces platensis.[2] This natural product has garnered significant interest within the scientific community due to its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and the yeast Cryptococcus neoformans.[3] This technical guide provides an in-depth overview of the initial isolation, characterization, and biological activity of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Taxonomy and Fermentation of the Producing Organism

The production of this compound is achieved through the submerged fermentation of Streptomyces lydicamycinicus. Optimal production relies on carefully controlled culture conditions and a nutrient-rich medium.

Producing Organism

-

Organism: Streptomyces lydicamycinicus (initially identified as Streptomyces lydicus)[1]

-

Morphology: Filamentous bacterium, characteristic of the Streptomyces genus.

-

Culture Conditions:

-

Temperature: 25-35°C

-

pH: 4-9

-

Aeration: Ventilated and stirred culture[4]

-

Experimental Protocol: Fermentation

This protocol is based on a method developed for a high-yield strain of Streptomyces lydicus and can be adapted for this compound production.[4]

1.2.1. Media Preparation

-

Shake Flask Medium:

-

Starch: 90 g/L

-

Glucose: 10 g/L

-

Corn steep liquor: 10 g/L

-

Soybean meal: 9 g/L

-

NaCl: 0.5 g/L

-

K₂HPO₄: 0.3 g/L

-

MgSO₄·7H₂O: 0.4 g/L

-

CaCO₃: 0.5 g/L

-

Adjust pH to 6.0 and sterilize by autoclaving.[4]

-

-

Seed Culture Medium: A nutrient-rich broth such as Tryptone Soya Broth (TSB) is suitable.

-

Production Medium: The same composition as the shake flask medium can be used for larger-scale fermentation.

1.2.2. Fermentation Procedure

-

Shake Flask Culture: Inoculate a 500 mL shake flask containing 50 mL of the sterile shake flask medium with a loopful of S. lydicamycinicus from a stock culture. Incubate at 29°C for 48 hours with shaking at 160 rpm.[4]

-

Seed Culture: Transfer 10 mL of the shake flask culture to 90 mL of sterile seed culture medium in a larger flask (500 mL - 2 L). Incubate at 27°C for 72 hours with shaking at 230 rpm.[4]

-

Production Culture (Fermentation Tank): Inoculate a 5 L fermentation tank containing 3 L of sterile production medium with the seed culture. Maintain the temperature at 28°C and the pH at 5.0 (adjusted with NaOH and H₂SO₄). Provide aeration at a rate of 2.5 volumes of air per volume of medium per minute (vvm) and stir at 500 rpm. The fermentation is typically carried out for 24-96 hours.[4]

Isolation and Purification of this compound

The recovery of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic purification.

Experimental Protocol: Isolation and Purification

This protocol is a composite of established methods for purifying antibiotics from Streptomyces cultures.

2.1.1. Extraction

-

Biomass Separation: At the end of the fermentation, separate the mycelial biomass from the culture broth by filtration through a Buchner funnel or by centrifugation.

-

Solvent Extraction: Extract the cell-free broth twice with an equal volume of ethyl acetate (B1210297).[5] Combine the organic phases.

-

Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain the crude extract.[5]

2.1.2. Chromatographic Purification

-

Silica (B1680970) Gel Chromatography:

-

Prepare a slurry of the crude extract with silica gel (230-400 mesh) in a minimal amount of methanol (B129727) and dry it on a rotary evaporator.[5]

-

Load the dried slurry onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform).

-

Elute the column with a stepwise or gradient of increasing polarity, for example, a chloroform-methanol mixture.

-

Collect fractions and monitor for the presence of this compound using a bioassay against a susceptible organism (e.g., Staphylococcus aureus) or by thin-layer chromatography (TLC).

-

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the active fractions from the silica gel column to reversed-phase HPLC.

-

Column: A C18 column is commonly used.[6]

-

Mobile Phase: A gradient of acetonitrile (B52724) in a buffer such as 0.1 M ammonium (B1175870) acetate at pH 4.5 is a typical mobile phase.[6]

-

Detection: Monitor the elution profile using a UV detector.

-

Collect the peak corresponding to this compound and concentrate the fraction to obtain the purified compound.

-

Characterization of this compound

The structure and physicochemical properties of this compound have been determined using various spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₇H₇₄N₄O₁₀ | [7] |

| Molecular Weight | 855.11 g/mol | [7] |

| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | |

| Solubility | Not explicitly stated, but likely soluble in organic solvents like methanol, ethyl acetate, and chloroform. |

Structural Elucidation

The structure of this compound was elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, including various 2D NMR techniques. Mass spectrometry was also employed to confirm the molecular weight and fragmentation patterns.

Biological Activity and Mechanism of Action

This compound exhibits significant activity against Gram-positive bacteria and a specific yeast, with a notable lack of activity against Gram-negative bacteria.[3]

Antibacterial and Antifungal Activity

| Organism | MIC Range (for this compound congeners) (µg/mL) |

| Gram-positive bacteria (including MRSA) | 1.56 - 12.5 |

Note: This data is for this compound congeners, and the activity of pure this compound may vary.

Additionally, pure this compound has been shown to induce sporulation in other actinobacteria, such as Kitasatospora sp., at a concentration of 100 µg when added to a pre-grown culture.[2]

Mechanism of Action

The precise antibacterial mechanism of action for this compound is still under investigation, with a few proposed theories:

-

Inhibition of Protein Synthesis: One proposed mechanism is the inhibition of bacterial protein synthesis through binding to the bacterial ribosome.[7]

-

Cell Envelope Stress: A transcriptomics study of Streptomyces coelicolor exposed to this compound revealed the differential expression of genes associated with cell envelope stress, suggesting that this compound may disrupt the bacterial cell wall or membrane.[2]

-

Herbicidal Action (in plants): In a different biological context, this compound has been shown to act as a herbicide by inhibiting auxin transport in Arabidopsis thaliana.[8] This is achieved by inducing the overaccumulation of flavonols, which in turn affects the function of PIN proteins involved in auxin transport.[8]

Further research is required to definitively elucidate the primary antibacterial mechanism of this compound.

Visualizing Experimental Workflows and Proposed Mechanisms

This compound Isolation and Purification Workflow

Caption: Workflow for the isolation and purification of this compound.

Proposed Antibacterial Mechanisms of this compound

Caption: Proposed antibacterial mechanisms of action for this compound.

Conclusion

This compound remains a promising antibiotic with demonstrated efficacy against challenging Gram-positive pathogens. This guide provides a comprehensive overview of its initial discovery and characterization, offering detailed protocols to aid in its further study and development. Future research should focus on elucidating its precise antibacterial mechanism of action and optimizing its production to fully realize its therapeutic potential.

References

- 1. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101693881B - High-yield strain streptomyces lydicus, breeding and fermentation thereof - Google Patents [patents.google.com]

- 5. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Process-scale reversed-phase high-performance liquid chromatography purification of LL-E19020 alpha, a growth promoting antibiotic produced by Streptomyces lydicus ssp. tanzanius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 133352-27-9 | AL184016 | Biosynth [biosynth.com]

- 8. Dissecting the Herbicidal Mechanism of Microbial Natural Product Lydicamycins Using a Deep Learning-Based Nonlinear Regression Model - PMC [pmc.ncbi.nlm.nih.gov]

Lydicamycin: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lydicamycin (B608755), a complex polyketide antibiotic, presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of its chemical properties, biosynthetic pathway, and emerging mechanisms of action. Quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are outlined for key cited studies. Visualizations of the biosynthetic workflow and its proposed mechanism of action in plant systems are provided to facilitate a deeper understanding of this multifaceted natural product.

Core Molecular Attributes

This compound is a macrolide antibiotic with the molecular formula C47H74N4O10.[1][2] Its complex structure features a polyketide backbone with unique tetramic acid and pyrrolidine (B122466) moieties.

| Property | Value | Source |

| Molecular Formula | C47H74N4O10 | [1][2] |

| Molar Mass | 855.1 g/mol | [3] |

| CAS Number | 133352-27-9 | |

| Appearance | Colourless film | |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO |

Antimicrobial Spectrum

This compound exhibits selective activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and is inactive against Gram-negative bacteria.[4]

| Organism | MIC (µg/mL) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.56 - 12.5 | [5] |

| Cryptococcus neoformans | 25 |

Biosynthesis

The biosynthesis of this compound is orchestrated by a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line.[6] The biosynthetic gene cluster (BGC) responsible for its production has been identified in Streptomyces species.[6][7]

The biosynthetic process can be conceptualized as a multi-step workflow:

The organization of the PKS and NRPS gene clusters follows a co-linearity rule, where the sequence of catalytic domains dictates the structure of the final product.[7] The domains within these modules include acyltransferase (AT) for monomer selection, acyl carrier protein (ACP) or peptidyl carrier protein (PCP) for holding the growing chain, and ketosynthase (KS) or condensation (C) domains for chain elongation.[8]

Mechanism of Action

Recent research has begun to unravel the multifaceted mechanism of action of this compound, which appears to extend beyond simple antimicrobial activity.

Induction of Morphological Differentiation in Actinobacteria

This compound has been shown to induce sporulation in other actinobacteria, suggesting a role in microbial communication and development.[9] This effect is concentration-dependent, with inhibitory effects at higher concentrations and sporulation induction at sub-inhibitory concentrations.

Interference with Plant Auxin Transport

In the plant Arabidopsis thaliana, this compound has been demonstrated to inhibit primary root growth by interfering with auxin transport.[3] The proposed mechanism involves the upregulation of flavonoid biosynthesis, leading to an accumulation of isorhamnetin. This flavonol is thought to disrupt the function of PIN-FORMED (PIN) proteins, which are crucial for polar auxin transport.[1][3]

Experimental Protocols

Mass Spectrometry Imaging (MSI) for Microbial Natural Products

The spatial distribution of this compound and its congeners in microbial co-cultures can be visualized using MSI. A general protocol involves:

-

Sample Preparation : Co-culture of this compound-producing and recipient microbial strains on a suitable agar (B569324) medium.[2]

-

Matrix Application : A matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), is applied to the microbial culture surface to facilitate desorption and ionization.[10] This can be done via spraying, sublimation, or robotic spotting.[11]

-

Data Acquisition : A mass spectrometer with imaging capabilities, such as a MALDI-TOF instrument, is used to acquire mass spectra across the surface of the sample in a raster pattern.[10]

-

Data Analysis : Software is used to reconstruct an image of the spatial distribution of specific ions corresponding to this compound and other metabolites of interest.[2]

Transcriptomics Analysis of this compound-Induced Gene Expression

To study the effect of this compound on gene expression in a target organism, a comparative transcriptomics approach can be employed. A representative workflow includes:

-

Experimental Setup : Exposing the target organism (e.g., a recipient bacterial strain or plant) to a sub-inhibitory concentration of this compound, with a control group receiving no treatment.

-

RNA Extraction : Total RNA is extracted from both treated and control samples at various time points.

-

Library Preparation and Sequencing : The extracted RNA is converted to cDNA, and sequencing libraries are prepared and sequenced using a high-throughput sequencing platform.

-

Data Analysis :

-

Raw sequencing reads are quality-controlled and mapped to a reference genome or assembled de novo.

-

Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are significantly up- or downregulated in response to this compound treatment.

-

Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) is conducted to understand the biological processes affected by the differentially expressed genes.[12]

-

Conclusion

This compound stands out as a natural product with significant potential. Its potent activity against drug-resistant bacteria, coupled with its intriguing effects on microbial development and plant physiology, opens up diverse avenues for future research and development. The elucidation of its biosynthetic pathway provides a foundation for bioengineering efforts to generate novel analogs with improved therapeutic properties. Furthermore, a deeper understanding of its mechanisms of action could lead to the development of new classes of antibiotics or agrochemicals. The technical information and methodologies presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to harnessing the potential of complex natural products like this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Exploration of Microbial Natural Products and Metabolic Interaction Guided by Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissecting the Herbicidal Mechanism of Microbial Natural Product Lydicamycins Using a Deep Learning-Based Nonlinear Regression Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a new antibiotic of a novel skeletal type. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dissecting the biosynthesis of the polyketide alkaloid this compound using a complex metabolic network - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Streptomyces lydicamycinicus sp. nov. and Its Secondary Metabolite Biosynthetic Gene Clusters for Polyketide and Nonribosomal Peptide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rua.ua.es [rua.ua.es]

- 9. Lydicamycins induce morphological differentiation in actinobacterial interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mbl.sjtu.edu.cn [mbl.sjtu.edu.cn]

- 12. Comparative transcriptomics analysis pipeline for the meta-analysis of phylogenetically divergent datasets (CoRMAP) - PMC [pmc.ncbi.nlm.nih.gov]

Lydicamycin from Soil Actinomycetes: A Technical Guide to its Natural Source, Biosynthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lydicamycin (B608755), a potent polyketide antibiotic, represents a promising scaffold for novel therapeutic development. Originally isolated from the soil actinomycete Streptomyces lydicus, this complex natural product exhibits significant activity against Gram-positive bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the natural sources of this compound, methodologies for its isolation and production, its biosynthetic pathway, and its biological activities.

Natural Sources and Isolation of this compound-Producing Actinomycetes

This compound is primarily produced by the Gram-positive bacterium Streptomyces lydicus, a common inhabitant of soil ecosystems.[1] While S. lydicus is the archetypal producer, other actinomycete strains have also been identified as sources of this compound and its congeners. Notably, a marine-derived actinomycete, Streptomyces platensis TP-A0598, and the newly classified Streptomyces lydicamycinicus are also known producers.[2][3]

Experimental Protocol: Isolation of Streptomyces from Soil

This protocol provides a general framework for the isolation of Streptomyces species from soil samples.[4][5]

1. Sample Collection and Pre-treatment:

-

Collect soil samples from a depth of 10-20 cm into sterile containers.

-

Air-dry the soil samples at room temperature for 5-7 days to reduce the population of Gram-negative bacteria.

-

Sieve the dried soil to remove large debris.

-

Heat-treat a portion of the soil sample at 55°C for 5-10 minutes to further select for spore-forming actinomycetes.[5]

2. Serial Dilution and Plating:

-

Suspend 1 gram of the pre-treated soil in 9 mL of sterile saline solution (0.9% NaCl) and vortex thoroughly.

-

Perform a series of ten-fold serial dilutions (10⁻² to 10⁻⁶) in sterile saline.

-

Plate 100 µL of the higher dilutions (10⁻⁴ to 10⁻⁶) onto selective agar (B569324) media, such as Starch Casein Agar (SCA) or Actinomycete Isolation Agar (AIA), supplemented with antifungal agents like cycloheximide (B1669411) (50 µg/mL) and nystatin (B1677061) (50 µg/mL) to inhibit fungal growth.

3. Incubation and Colony Selection:

-

Incubate the plates at 28-30°C for 7-14 days.

-

Observe the plates for the appearance of characteristic Streptomyces colonies, which are typically small, chalky, dry, and often produce pigmented diffusible compounds.

-

Subculture individual, well-isolated colonies onto fresh agar plates to obtain pure cultures.

4. Identification:

-

Preliminary identification can be based on colony morphology, microscopic examination of aerial and substrate mycelia, and spore chain morphology.

-

Definitive identification is achieved through 16S rRNA gene sequencing and comparison with databases.

Fermentation and Production of this compound

The production of this compound is typically carried out through submerged fermentation of the producing Streptomyces strain. Optimization of fermentation parameters is crucial for maximizing the yield of the antibiotic.[6][7][8][9][10][11][12][13]

Experimental Protocol: Fermentation of Streptomyces lydicus

1. Seed Culture Preparation:

-

Inoculate a loopful of a pure culture of S. lydicus into a 250 mL flask containing 50 mL of a suitable seed medium, such as Tryptic Soy Broth (TSB) or ISP2 medium (Yeast Extract-Malt Extract Broth).

-

Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

2. Production Culture:

-

Inoculate a production medium with the seed culture (typically 5-10% v/v). A variety of production media can be used, and optimization is recommended. A common basal medium for Streptomyces fermentation contains:

-

A carbon source (e.g., glucose, soluble starch)

-

A nitrogen source (e.g., soybean meal, yeast extract, peptone)

-

Mineral salts (e.g., K₂HPO₄, MgSO₄·7H₂O, NaCl, CaCO₃)

-

-

Conduct the fermentation in baffled flasks or a bioreactor to ensure adequate aeration.

-

Maintain the fermentation at 28-30°C with continuous agitation (e.g., 200 rpm) for 7-10 days. The optimal pH for production is typically around 7.0.[7]

Workflow for this compound Production

Caption: General workflow for the production and isolation of this compound.

Extraction and Purification of this compound

This compound is typically extracted from the fermentation broth using organic solvents, followed by chromatographic purification.[8][14][15][16][17][18][19]

Experimental Protocol: Extraction and Purification

1. Extraction:

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction three times to ensure complete recovery of the compound.

-

Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Purification:

-

Silica (B1680970) Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

-

Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane (B92381) or chloroform).

-

Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the this compound-containing fractions using reversed-phase HPLC (RP-HPLC).

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid.[2][19][20][21][22]

-

Monitor the elution profile using a UV detector, and collect the peak corresponding to this compound.

-

Quantitative Data